2-({2-[(4-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol
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Overview
Description
2-({2-[(4-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol is a complex organic compound that features a pteridine core structure
Preparation Methods
The synthesis of 2-({2-[(4-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol typically involves multi-step organic reactionsThe final step involves the attachment of the ethanol moiety under controlled conditions to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2-({2-[(4-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pteridine derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other nucleophiles under appropriate conditions.
Scientific Research Applications
2-({2-[(4-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules in organic synthesis.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features that may interact with specific biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({2-[(4-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules .
Comparison with Similar Compounds
Similar compounds to 2-({2-[(4-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol include:
2-[(4-Methoxybenzyl)amino]ethanol: This compound shares the 4-methoxybenzylamino group but lacks the pteridine core.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its pteridine core, which imparts distinct chemical and biological properties not found in the simpler analogs.
Properties
Molecular Formula |
C16H18N6O2 |
---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
2-[[2-[(4-methoxyphenyl)methylamino]pteridin-4-yl]amino]ethanol |
InChI |
InChI=1S/C16H18N6O2/c1-24-12-4-2-11(3-5-12)10-20-16-21-14-13(17-6-7-18-14)15(22-16)19-8-9-23/h2-7,23H,8-10H2,1H3,(H2,18,19,20,21,22) |
InChI Key |
YWJMYJWNWWSBLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=NC=CN=C3C(=N2)NCCO |
Origin of Product |
United States |
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